![molecular formula C17H24N2O2 B7532927 N,3-dimethyl-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]but-2-enamide](/img/structure/B7532927.png)
N,3-dimethyl-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]but-2-enamide
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Overview
Description
N,3-Dimethyl-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]but-2-enamide is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,3-Dimethyl-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]but-2-enamide typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. The process may include the formation of intermediates, followed by their subsequent reactions to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up to meet commercial demands. This involves the use of reactors, catalysts, and optimized reaction conditions to ensure high yield and purity. Quality control measures are implemented to maintain consistency and safety standards.
Chemical Reactions Analysis
Types of Reactions: N,3-Dimethyl-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]but-2-enamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides.
Major Products Formed: The reactions can lead to the formation of various derivatives and by-products, depending on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N,3-Dimethyl-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]but-2-enamide may be employed in studying enzyme mechanisms or as a probe in biochemical assays.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. It may be investigated for its therapeutic properties in treating various diseases.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals, agrochemicals, and other high-value products.
Mechanism of Action
The mechanism by which N,3-Dimethyl-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]but-2-enamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to a cascade of biochemical events that result in its desired effects. The pathways involved can vary depending on the application and the biological system .
Comparison with Similar Compounds
N,N-Dimethyl-N-(2-oxo-2-(2,4,6-trimethylanilino)ethyl)but-2-enamide
N-Methyl-N-(2-oxo-2-(2,4,6-trimethylanilino)ethyl)but-2-enamide
N-Ethyl-N-(2-oxo-2-(2,4,6-trimethylanilino)ethyl)but-2-enamide
Uniqueness: N,3-Dimethyl-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]but-2-enamide stands out due to its specific structural features and reactivity profile. These characteristics make it distinct from its analogs and suitable for particular applications where other compounds may not be as effective.
This comprehensive overview provides a detailed insight into the compound this compound, highlighting its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
N,3-dimethyl-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-11(2)7-16(21)19(6)10-15(20)18-17-13(4)8-12(3)9-14(17)5/h7-9H,10H2,1-6H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZPOGHKUJPMXDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN(C)C(=O)C=C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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